2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzenesulfonyl group, a methoxyanilino group, and a chlorophenylmethyl group. Its molecular formula is C16H17ClN2O4S, and it has a molecular weight of 368.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form N-(benzenesulfonyl)-2-methoxyaniline. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base, such as sodium hydroxide, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor growth and metastasis. By inhibiting this enzyme, the compound can induce apoptosis in cancer cells and reduce tumor proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]acetamide
- 2-(benzenesulfonyl)-N-[(2-methoxyphenyl)methyl]acetamide
- 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide exhibits unique properties due to the presence of both methoxyanilino and chlorophenyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-[(4-chlorophenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-10-6-5-9-20(21)25(30(27,28)19-7-3-2-4-8-19)16-22(26)24-15-17-11-13-18(23)14-12-17/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQQKSPZOMDOKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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